N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and a furan-2-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is achieved through the cyclization of appropriate precursors. The final step involves the coupling of the pyrimidine intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like pyrrolidine are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the furan-2-carboxamide moiety.
4,6-dimethyl-2-pyrimidinamine: Another pyrimidine derivative with similar structural features.
Uniqueness
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to the combination of its pyrimidine and furan-2-carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVDPWLFQJBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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